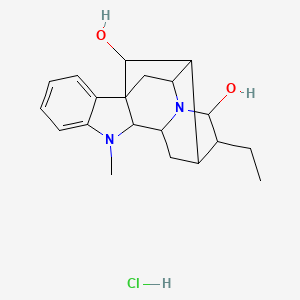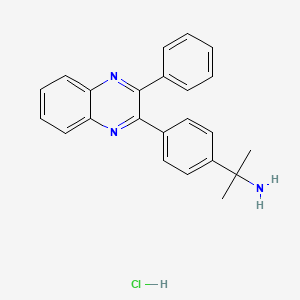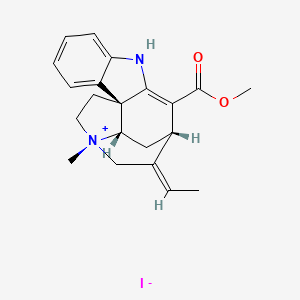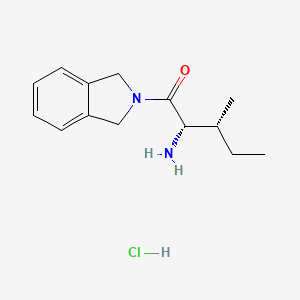
allo-Ile-isoindoline HCl
Vue d'ensemble
Description
“allo-Ile-isoindoline HCl” is a novel and potent dipeptidyl peptidase 8 and 9 (DPP-8/9) inhibitor . It has a molecular formula of C14H21ClN2O.
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .
Molecular Structure Analysis
The molecular weight of “allo-Ile-isoindoline HCl” is 268.78. The Highest Occupied Molecular Orbitals (HOMO) of structure I (product ion m/z 86) of Leu, Ile and L-allo-Ile were determined using DFT calculations .
Chemical Reactions Analysis
The compounds allo-Ile-isoindoline and 1G244 are the most commonly used DPP8/9 selective inhibitors . The inhibitors in this report were developed starting from allo-Ile-isoindoline 1 as a lead .
Applications De Recherche Scientifique
1. Role in Enzyme Inhibition
Allo-Ile-isoindoline HCl is an important molecule in the context of enzyme inhibition. It has been shown to be a potent and selective inhibitor of dipeptidyl peptidases 8 and 9 (DPP8/9), as evidenced by research that synthesized a series of substituted isoindolines, including allo-Ile-isoindoline, to obtain selective inhibitors of these enzymes. This research highlights the compound's ability to influence the affinity of inhibitors toward DPPs and their potential to discriminate between DPP8 and DPP9 (Van Goethem et al., 2008).
2. Implications in Biochemical Pathways
Allo-Ile-isoindoline HCl is also significant in the study of biochemical pathways. An example is its role in the biosynthesis of the nonproteinogenic amino acid L-allo-isoleucine (L-allo-Ile), which is found in various life forms including bacteria, fungi, plants, and mammals. The biosynthetic origin of L-allo-Ile was studied, which involved the discovery and characterization of enzyme pairs responsible for the conversion of L-isoleucine (L-Ile) to L-allo-Ile in natural products. This highlights the compound's importance in understanding the biosynthetic origins of specific amino acids and their roles in various organisms (Li et al., 2016).
3. Importance in Neurobiology
In neurobiology, allo-Ile-isoindoline HCl has been used to study the gating mechanism of the nicotinic acetylcholine receptor (nAChR). A study using a stereochemical probe assessed the proposed pin-into-hydrophobic socket mechanism of the alphaVal46 side chain of the nAChR, indicating the sensitivity of this side chain to changes in hydrophobicity. This research is significant in understanding the detailed mechanisms of action in neurotransmitter receptors and channels (Hanek et al., 2008).
4. Role in Immune Function Regulation
The compound has also been studied in the context of immune function regulation. Research on the subcellular localization of DP4-like enzymes, including the impact of allo-Ile-isoindoline HCl, suggests that the subcellular distribution of these enzymes plays a critical role in regulating immune functions. This study provides insights into the enzymatic activities and inhibitor effects of these enzymes in immune cells (Bank et al., 2011).
Mécanisme D'action
Safety and Hazards
The safety data sheet for Hydrochloric acid, which is a component of “allo-Ile-isoindoline HCl”, mentions that it may be corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . The safety data sheet for Isoindoline mentions that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
(2S,3R)-2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylpentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-3-10(2)13(15)14(17)16-8-11-6-4-5-7-12(11)9-16;/h4-7,10,13H,3,8-9,15H2,1-2H3;1H/t10-,13+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUCMHGVDQUBMQ-HTKOBJQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CC2=CC=CC=C2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N1CC2=CC=CC=C2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1883545-48-9 | |
| Record name | 1-Pentanone, 2-amino-1-(1,3-dihydro-2H-isoindol-2-yl)-3-methyl-, hydrochloride (1:1), (2S,3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1883545-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylpropanamide](/img/structure/B605244.png)
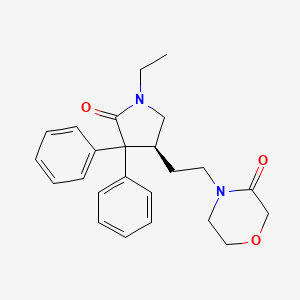



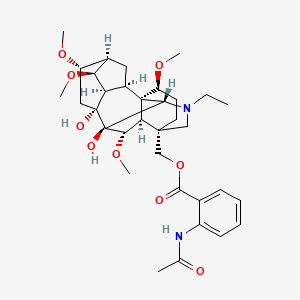
![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)
